2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c1-30-17-11-7-10-16(14-17)27-23(28)19-13-6-5-12-18(19)20(25-27)22-24-21(26-29-22)15-8-3-2-4-9-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMMYLXMJAAHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the phthalazinone core: This involves the cyclization of a hydrazine derivative with a phthalic anhydride or a similar compound.
Coupling reactions: The final step involves coupling the oxadiazole and phthalazinone intermediates with a methylsulfanyl-substituted phenyl group using a suitable coupling agent like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Palladium catalysts, copper(I) iodide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced oxadiazole derivatives.
Substitution products: Various functionalized phenyl derivatives.
Scientific Research Applications
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, disrupt receptor-ligand interactions, and intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Key Structural Features :
The structural analogs of this compound differ primarily in substituents on the phenyl and oxadiazole rings, which influence physicochemical properties and biological activity. Below is a comparative analysis based on evidence from suppliers and research databases:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Methylsulfanyl vs. Trimethoxyphenyl (CAS 1207035-43-5): The electron-donating methoxy groups improve solubility and may modulate interactions with polar residues in enzyme active sites .
Molecular Weight Trends :
- The trimethoxyphenyl derivative (470.485 g/mol) exceeds the target compound’s weight due to additional oxygen atoms.
- Bromine substitution (445.27 g/mol) increases weight moderately compared to methylsulfanyl (426.49 g/mol) .
Synthetic and Analytical Tools :
- Crystallographic refinement (via SHELX ) and molecular visualization (ORTEP-3 ) are critical for confirming substituent positions and torsion angles in these analogs.
Biological Relevance: Oxadiazole derivatives are associated with pesticidal activity (e.g., oxadiazon and oxadiargyl ), but the phthalazinone-oxadiazole hybrids here are likely tailored for therapeutic applications, such as kinase or PARP inhibition.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a phthalazinone core, which is known for its diverse pharmacological properties. The presence of the methylsulfanyl and oxadiazol groups may contribute to its biological activity by influencing the compound's interaction with biological targets.
Molecular Formula
- Molecular Formula: CHNOS
- Molecular Weight: 356.42 g/mol
Antimicrobial Activity
Research indicates that phthalazinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to our target have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The structural components such as the oxadiazol ring may enhance this activity by affecting membrane permeability and inhibiting essential bacterial enzymes.
Anticancer Properties
Phthalazinone derivatives are also investigated for their anticancer potential. The unique structure allows for interactions with multiple biological pathways involved in cell proliferation and apoptosis. For instance, a related phthalazinone compound demonstrated cytotoxic effects on cancer cell lines, suggesting that our target compound may also possess similar properties .
The proposed mechanism of action for phthalazinone derivatives often involves:
- Inhibition of DNA synthesis: By interfering with nucleic acid metabolism.
- Induction of apoptosis: Through activation of caspases and other apoptotic pathways.
- Antioxidant activity: Reducing oxidative stress in cells.
Case Studies
- Study on Antimycobacterial Activity:
- Cytotoxicity Assays:
Data Table
| Compound Name | MIC (µM) | Cell Line Tested | Cytotoxicity (CC50 µM) |
|---|---|---|---|
| Phthalazinone A | 8.4 | HepG2 | 25 |
| Phthalazinone B | 15.0 | Vero | 30 |
| Target Compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one?
- Methodology :
- The compound’s synthesis involves multi-step reactions. Begin with the formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under reflux in ethanol. For the methylsulfanylphenyl moiety, introduce a thioether group using sodium methanethiolate (NaSCH₃) under inert conditions.
- Coupling the oxadiazole and phthalazinone moieties may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Ensure rigorous purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers verify the structural integrity of this compound?
- Methodology :
- Use X-ray crystallography (if single crystals are obtainable) for unambiguous confirmation of the molecular structure, as demonstrated for similar triazole derivatives in .
- Complementary techniques include:
- NMR spectroscopy : Analyze , , and 2D spectra (HSQC, HMBC) to confirm connectivity of the methylsulfanyl, oxadiazole, and phthalazinone groups.
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula with <2 ppm error .
Q. What analytical methods are critical for assessing purity and stability?
- Methodology :
- HPLC-PDA/UV : Monitor impurities using reverse-phase columns (e.g., Chromolith® RP-18e) with gradient elution.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen.
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology :
- Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) of the oxadiazole and phthalazinone moieties, which influence binding to biological targets.
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with enzymes like poly(ADP-ribose) polymerase (PARP), given structural similarities to known inhibitors .
Q. What strategies address low solubility in aqueous buffers during pharmacological assays?
- Methodology :
- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability.
- Amorphous solid dispersion : Enhance bioavailability by co-processing with polymers (e.g., HPMCAS) via spray drying.
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to improve crystallinity and dissolution rates .
Q. How should researchers resolve contradictions in enzyme inhibition data across different assay conditions?
- Methodology :
- Assay standardization : Control variables like ionic strength, ATP concentration, and temperature (e.g., 25°C vs. 37°C).
- Orthogonal assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR).
- Kinetic analysis : Calculate values under varied conditions to distinguish competitive vs. non-competitive inhibition .
Q. What are the challenges in synthesizing regioselective derivatives of this compound?
- Methodology :
- Directing group strategies : Introduce temporary protecting groups (e.g., Boc on the phthalazinone nitrogen) to steer functionalization to the oxadiazole ring.
- Transition-metal catalysis : Use Pd/Ni catalysts with tailored ligands (e.g., XPhos) to achieve C-H activation at specific positions.
- Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy to optimize regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
